An In-depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 398-63-0)
An In-depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 398-63-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities. The benzoxazinone scaffold is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities, including herbicidal, antifungal, and antibacterial properties. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutic agents and crop protection solutions.
Chemical and Physical Properties
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a solid at room temperature with a melting point ranging from 207-211 °C. Its chemical structure is characterized by a fused benzene and oxazine ring system, with a fluorine atom at the 6-position. This fluorine substitution can significantly influence the compound's physicochemical properties and biological activity.
| Property | Value | Reference |
| CAS Number | 398-63-0 | |
| Molecular Formula | C₈H₆FNO₂ | |
| Molecular Weight | 167.14 g/mol | |
| IUPAC Name | 6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Appearance | Solid | |
| Melting Point | 207-211 °C | |
| SMILES | O=C1COC2=CC=C(F)C=C2N1 | |
| InChI | InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
Synthesis
A potential synthetic pathway for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one would likely involve the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride in the presence of a base. This reaction would proceed via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazine ring.
Hypothetical Experimental Protocol (based on related syntheses):
Materials:
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2-amino-5-fluorophenol
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Chloroacetyl chloride
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Anhydrous potassium carbonate (or another suitable base)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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To a solution of 2-amino-5-fluorophenol in anhydrous DMF, add anhydrous potassium carbonate.
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Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.
Caption: Plausible synthetic workflow for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. While comprehensive raw spectral data is not available in the public domain, the following tables summarize the expected characteristic peaks based on the analysis of related structures and general principles of spectroscopy.
3.1. 1H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| Aromatic-H | 6.8 - 7.2 | m | - |
| -CH₂- | ~4.6 | s | - |
| -NH- | Broad singlet | - | - |
3.2. 13C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | ~165 |
| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-O | ~140-145 |
| Aromatic C-N | ~130-135 |
| Aromatic C-H | ~110-120 (d) |
| -CH₂- | ~67 |
3.3. Mass Spectrometry
| Ion | m/z (Expected) |
| [M]+• | 167.04 |
| [M+H]+ | 168.05 |
3.4. Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=O Stretch (Amide) | 1670-1690 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O-C Stretch | 1200-1250 |
| C-F Stretch | 1000-1100 |
Biological Activity
The benzoxazinone class of compounds is well-recognized for its broad spectrum of biological activities. While specific quantitative data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is limited, its activity can be inferred from studies on related derivatives.
4.1. Herbicidal Activity
Many benzoxazinone derivatives are known to exhibit herbicidal properties by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. It is highly probable that 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one also acts as a PPO inhibitor.
Caption: Mechanism of action of PPO-inhibiting herbicides.
4.2. Antifungal and Antibacterial Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant antifungal and antibacterial activities. For instance, certain acylhydrazone derivatives have shown notable inhibition against various phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for the parent compound 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are not available, the core scaffold is a promising starting point for the development of novel antimicrobial agents.
Experimental Protocols for Biological Evaluation
Standard assays can be employed to evaluate the biological activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.
5.1. In Vitro PPO Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of the protoporphyrinogen oxidase enzyme.
Caption: Workflow for an in vitro PPO inhibition assay.
5.2. Antifungal Susceptibility Testing
The antifungal activity can be determined using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antifungal susceptibility testing.
Safety Information
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound with significant potential in the fields of agrochemicals and pharmaceuticals. Its core benzoxazinone structure is a known pharmacophore for PPO inhibition, suggesting its utility as a herbicide. Furthermore, the demonstrated antimicrobial activities of its derivatives highlight its potential as a scaffold for the development of new antifungal and antibacterial agents. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.
